2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps. The initial step often includes the preparation of the thiophene ring, which can be achieved through the Gewald reaction. This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Subsequent steps involve the introduction of the sulfonamide and acetamido groups. These steps may include:
Sulfonation: Introducing the sulfonamide group by reacting the thiophene derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Acylation: Introducing the acetamido group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Another thiophene derivative with acetylcholinesterase inhibitory activity.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A thiophene-based local anesthetic used in dental procedures.
Uniqueness
2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its specific structural features, such as the combination of the sulfonamide and acetamido groups with the thiophene ring
Properties
CAS No. |
690246-06-1 |
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Molecular Formula |
C20H25N3O4S2 |
Molecular Weight |
435.6g/mol |
IUPAC Name |
2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H25N3O4S2/c1-12-8-9-13(2)16(10-12)29(26,27)22-11-17(24)23-20-18(19(21)25)14-6-4-3-5-7-15(14)28-20/h8-10,22H,3-7,11H2,1-2H3,(H2,21,25)(H,23,24) |
InChI Key |
IILPJMUXIPZKBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Origin of Product |
United States |
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